Spectroscopic Data of the Chromanone Core: A Technical Guide for Researchers
Spectroscopic Data of the Chromanone Core: A Technical Guide for Researchers
Introduction
The chromanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1] Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[2][3] A fundamental understanding of the spectroscopic properties of the chromanone core is essential for the unambiguous identification and characterization of these molecules. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chromanone framework, with a specific focus on structures related to 7,8-dihydro-5(6H)-chromanone. Due to the ambiguity in the nomenclature and the scarcity of published data for this specific molecule, this guide will use the well-characterized and closely related chroman-4-one as a primary exemplar. The principles and data presented herein will serve as a robust foundation for scientists working with this class of compounds.
The Core Structure: Chroman-4-one
The fundamental structure discussed in this guide is chroman-4-one, which represents a plausible interpretation of the requested, yet ambiguously named, "7,8-Dihydro-5(6H)-chromanone". The key spectroscopic features of this core structure will be detailed.
Caption: The chemical structure of chroman-4-one.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For chroman-4-ones, both ¹H and ¹³C NMR provide critical information about the substitution pattern and the conformation of the heterocyclic ring.
¹H NMR Spectroscopy
Principles and Causality: The chemical shift of a proton is determined by its local electronic environment. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at a higher chemical shift (downfield). Protons on aliphatic carbons are more shielded and appear upfield. Spin-spin coupling between neighboring, non-equivalent protons provides information on the connectivity of the carbon skeleton.
Predicted ¹H NMR Data for Chroman-4-one:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~4.5 | Triplet | ~6-7 |
| H-3 | ~2.8 | Triplet | ~6-7 |
| H-5 | ~7.8 | Doublet of doublets | ~8.0, 1.5 |
| H-6 | ~7.0 | Triplet of doublets | ~8.0, 7.5, 1.5 |
| H-7 | ~7.5 | Triplet of doublets | ~8.0, 7.5, 1.5 |
| H-8 | ~7.0 | Doublet | ~8.0 |
Data is estimated based on typical values for chroman-4-one derivatives.[4][5]
Analysis:
-
Aliphatic Protons: The protons at C-2 (H-2), being adjacent to the oxygen atom, are the most deshielded of the aliphatic protons and are expected to appear as a triplet around 4.5 ppm. The protons at C-3 (H-3) are adjacent to the carbonyl group and will also be deshielded, appearing as a triplet around 2.8 ppm. The triplet multiplicity arises from coupling to the two adjacent protons on the neighboring carbon.
-
Aromatic Protons: The aromatic protons exhibit a more complex pattern. The proton at C-5 is deshielded by the adjacent carbonyl group and will appear furthest downfield for the aromatic signals. The remaining aromatic protons will have chemical shifts and multiplicities that are highly dependent on the substitution pattern of the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the chromanone sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.
-
Parameters: Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6]
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
Principles and Causality: The chemical shift of a ¹³C nucleus is also sensitive to its electronic environment. Carbonyl carbons are highly deshielded and appear significantly downfield. Carbons in aromatic rings have characteristic chemical shifts, and aliphatic carbons are found in the upfield region of the spectrum.
Predicted ¹³C NMR Data for Chroman-4-one:
| Carbon | Chemical Shift (ppm) |
| C-2 | ~67 |
| C-3 | ~37 |
| C-4 | ~190 |
| C-4a | ~121 |
| C-5 | ~128 |
| C-6 | ~121 |
| C-7 | ~136 |
| C-8 | ~118 |
| C-8a | ~162 |
Data is estimated based on published data for 7-hydroxychroman-4-one.[4]
Analysis:
-
Carbonyl Carbon: The most downfield signal will be the carbonyl carbon (C-4) at approximately 190 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 110-165 ppm. The carbon attached to the oxygen (C-8a) will be the most deshielded of the aromatic carbons.
-
Aliphatic Carbons: The aliphatic carbons, C-2 and C-3, will be found in the upfield region, with C-2 being more deshielded due to its proximity to the oxygen atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, though a slightly higher concentration may be beneficial.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Proton-decoupled mode is standard.
-
Parameters: A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
Processing: Process the data as for ¹H NMR.
Caption: A simplified workflow for acquiring NMR spectra.
Section 2: Infrared (IR) Spectroscopy
Principles and Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy a valuable tool for functional group identification.
Characteristic IR Absorptions for Chroman-4-one:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (carbonyl) | ~1680 | Strong |
| C-O (ether) | ~1230 | Strong |
| C-H (aromatic) | ~3050 | Medium |
| C-H (aliphatic) | ~2950 | Medium |
Data is based on typical values for ketones and ethers.[7]
Analysis:
The most prominent and diagnostic peak in the IR spectrum of a chroman-4-one will be the strong absorption due to the carbonyl (C=O) stretch, typically appearing around 1680 cm⁻¹.[8] The exact position of this band can be influenced by conjugation and ring strain. A strong absorption for the C-O stretch of the ether linkage will also be present, usually in the 1200-1250 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations will be observed around 3050 cm⁻¹ and 2950 cm⁻¹, respectively.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid chromanone sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Section 3: Mass Spectrometry (MS)
Principles and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.
Predicted Mass Spectrum for Chroman-4-one:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (for C₉H₈O₂, this is 148.16 g/mol ).[9]
-
Key Fragmentation Pathways: A characteristic fragmentation pathway for chromanones is a retro-Diels-Alder (rDA) reaction, which would lead to the cleavage of the heterocyclic ring.[10]
Caption: A proposed major fragmentation pathway for chroman-4-one in EI-MS.
Analysis:
The mass spectrum of chroman-4-one is expected to show a prominent molecular ion peak. The base peak may correspond to the fragment resulting from the retro-Diels-Alder cleavage, which involves the loss of ethylene (C₂H₄) to give a fragment at m/z 120. Subsequent loss of a carbonyl group (CO) would lead to a fragment at m/z 92.[10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for the chromanone core, using chroman-4-one as a representative example. By understanding the principles behind these techniques and the characteristic spectral features of this important heterocyclic scaffold, researchers, scientists, and drug development professionals will be better equipped to characterize novel chromanone derivatives and accelerate their research endeavors.
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